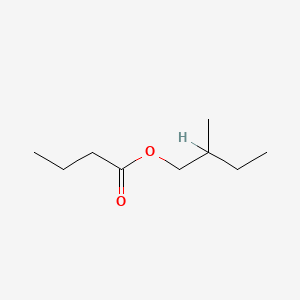

2-Methylbutyl butyrate

描述

2-Methylbutyl butyrate is a natural product found in Teucrium polium with data available.

Structure

3D Structure

属性

IUPAC Name |

2-methylbutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-9(10)11-7-8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZKQDXXFMITAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866181 | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51115-64-1 | |

| Record name | 2-Methylbutyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Occurrence of 2-Methylbutyl Butyrate in Fruits and Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl butyrate (B1204436) is a branched-chain ester recognized for its significant contribution to the characteristic fruity and sweet aromas of many fruits and plants. This technical guide provides an in-depth overview of the natural occurrence of 2-methylbutyl butyrate, its biosynthetic pathways, and the analytical methodologies used for its quantification. The information is tailored for researchers, scientists, and professionals in drug development who may be interested in the biological activity of this volatile compound or its application as a natural flavoring agent.

Natural Occurrence and Quantitative Data

This compound has been identified as a key volatile organic compound (VOC) in a variety of fruits, most notably in apples and strawberries, where it contributes to their distinct flavor profiles. Its concentration can vary significantly depending on the cultivar, stage of ripeness, and storage conditions. The following tables summarize the quantitative data on the occurrence of this compound and related esters in selected fruits.

Table 1: Quantitative Occurrence of this compound and Related Esters in Apple (Malus domestica) Cultivars

| Cultivar | This compound (µg/kg FW) | Reference |

| Honey Crisps | 27,813.56 ± 2310.07 (total volatiles) | [1] |

| Changfu No. 2 | Present (47 volatile compounds detected) | [1] |

| Qinyue | Present (20 volatile compounds detected) | [1] |

| Huashuo | 2041.27 ± 120.36 (total volatiles) | [1] |

Note: Data for specific concentrations of this compound across a wide range of cultivars is often presented as part of a larger volatile profile. The total volatile content can provide an indirect indication of the aroma intensity.

Table 2: Occurrence of Branched-Chain Esters in Strawberry (Fragaria × ananassa) and other Fruits

| Fruit | Compound | Concentration | Reference |

| Strawberry | Methyl 2-methylbutanoate | Correlates positively with 'sweet' attribute | [2] |

| Strawberry | Ethyl 2-methylbutanoate | Present, contributes to fruity top note | |

| Banana | Propanoic acid, 2-methylbutyl ester | Detected in 'Fenjiao' cultivar | [3] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert L-isoleucine into the alcohol and acyl-CoA moieties that are the direct precursors to the final ester.

The key steps in the biosynthesis of the 2-methylbutanol moiety from L-isoleucine are:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: α-keto-β-methylvalerate is decarboxylated to form 2-methylbutanal.

-

Reduction: 2-methylbutanal is reduced to 2-methylbutanol by an alcohol dehydrogenase (ADH).

The butyrate moiety is derived from butyryl-CoA, which can be synthesized through various metabolic pathways. The final step is the esterification of 2-methylbutanol with butyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).

Experimental Protocols

The analysis of this compound and other volatile esters in fruits is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the solvent-free extraction and sensitive detection of volatile compounds from a complex sample matrix.

Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit Samples

1. Sample Preparation:

- Homogenize a known weight of fresh or frozen fruit tissue (e.g., 5 g) in a suitable buffer or deionized water.

- Transfer a precise amount of the homogenate (e.g., 5 mL) into a 20 mL headspace vial.

- To enhance the release of volatiles, add a saturated solution of sodium chloride (e.g., 1 g NaCl).[4]

- Add a known concentration of an appropriate internal standard (e.g., ethyl nonanoate (B1231133) or a deuterated ester) for quantification.[5][6]

- Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[7]

- Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[4][8]

- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[8]

- Gas Chromatography:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

- Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).[9]

- Mass Spectrometry:

- Ionization: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 450.

- Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

- Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of the analyte.

// Nodes

Sample_Prep [label="Sample Preparation\n(Homogenization, Salting, Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];

HS_SPME [label="HS-SPME\n(Equilibration and Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"];

GC_MS [label="GC-MS Analysis\n(Desorption, Separation, Detection)", fillcolor="#F1F3F4", fontcolor="#202124"];

Data_Analysis [label="Data Analysis\n(Identification and Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample_Prep -> HS_SPME [color="#4285F4"];

HS_SPME -> GC_MS [color="#4285F4"];

GC_MS -> Data_Analysis [color="#4285F4"];

}

Conclusion

This compound is a vital contributor to the desirable aroma of many fruits. Understanding its natural distribution and biosynthetic origins is crucial for applications in the food and fragrance industries, as well as for research into plant secondary metabolism. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this important flavor compound, enabling further exploration of its biological and commercial potential.

References

- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. long-chain-alcohol O-fatty-acyltransferase(EC 2.3.1.75) - Creative Enzymes [creative-enzymes.com]

- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. EC 2.3.1.84 [iubmb.qmul.ac.uk]

- 8. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 9. ENZYME - 1.1.1.1 alcohol dehydrogenase [enzyme.expasy.org]

The Microbial Synthesis of 2-Methylbutyl Butyrate: A Technical Guide to its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial biosynthesis of 2-methylbutyl butyrate (B1204436), a volatile ester recognized for its characteristic fruity and apple-like aroma. The production of this and other flavor and fragrance compounds through biotechnological routes is of significant interest due to the increasing demand for natural and sustainably sourced ingredients. This document outlines the metabolic pathways, key enzymes, and regulatory mechanisms involved in the synthesis of 2-methylbutyl butyrate in microorganisms, with a particular focus on yeast. Furthermore, it presents quantitative data from related ester production and details relevant experimental protocols.

The Biosynthetic Pathway of this compound

The microbial synthesis of this compound is a convergent process, relying on two distinct metabolic pathways that provide the necessary alcohol and acyl-CoA precursors. These precursors, 2-methylbutanol and butyryl-CoA, are then condensed in a final enzymatic step to yield the target ester.

The Alcohol Precursor: 2-Methylbutanol Biosynthesis via the Ehrlich Pathway

The 2-methylbutanol moiety of this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine. In yeast, this conversion occurs through the Ehrlich pathway. The process begins with the deamination of L-isoleucine to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction to the alcohol.

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

-

Decarboxylation: α-keto-β-methylvalerate is decarboxylated to 2-methylbutanal.

-

Reduction: 2-methylbutanal is reduced to 2-methylbutanol.

The Acyl Precursor: Butyryl-CoA Biosynthesis

The butyrate moiety is supplied in the form of butyryl-CoA, which is synthesized from the central metabolite acetyl-CoA. This pathway is a four-step process that is essentially the reverse of β-oxidation.

The key enzymatic steps are:

-

Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA C-acetyltransferase (thiolase).

-

First Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase.

-

Dehydration: 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by 3-hydroxyacyl-CoA dehydratase.

-

Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA by butyryl-CoA dehydrogenase.

The Final Condensation: Ester Formation

The final step in the biosynthesis of this compound is the esterification reaction, where 2-methylbutanol and butyryl-CoA are condensed. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[1][2] AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and yeast and are known for their broad substrate specificity.[1][3]

The overall reaction is: 2-Methylbutanol + Butyryl-CoA -> this compound + Coenzyme A

The following diagram illustrates the complete biosynthetic pathway:

Regulation of the Precursor Pathways

The efficiency of this compound production is highly dependent on the regulation of the precursor biosynthetic pathways. The branched-chain amino acid (BCAA) pathway, which provides isoleucine, is tightly regulated in yeast.

Regulation of the Branched-Chain Amino Acid Pathway

In Saccharomyces cerevisiae, the TORC1 pathway plays a crucial role in coordinating energy and biomass-producing pathways, including the BCAA pathway.[4][5] Leucine (B10760876), a product of the BCAA pathway, is a known activator of TORC1.[5][6] The biosynthesis of BCAAs is also regulated by transcription factors such as Leu3 in S. cerevisiae.[6][7] The activity of Leu3 is modulated by α-isopropylmalate, an intermediate in the leucine biosynthesis pathway.[7]

The following diagram illustrates the regulatory relationships in the BCAA pathway:

Quantitative Data on Ester Production in Microorganisms

While specific quantitative data for this compound production in microorganisms is limited in publicly available literature, data from the production of the structurally similar ester, butyl butyrate, in engineered microbes can provide valuable insights into achievable titers and yields.

| Microorganism | Genetic Modification | Precursors | Titer (mg/L) | Reference |

| Clostridium acetobutylicum | Expression of strawberry AAT (SAAT) | Glucose | 50.07 | [8] |

| Clostridium saccharoperbutylacetonicum | Overexpression of sadh-hydG and SAAT | Not specified | 2000 | [2] |

| Escherichia coli | Introduction of butyryl-CoA and butanol synthesis pathways, and SAAT | Glucose | 21-450 | [2] |

| E. coli - C. beijerinckii co-culture | E. coli expressing ctfAB and VAAT | Butyric acid and butanol from C. beijerinckii | 1280 | [2] |

| Saccharomyces cerevisiae (mutant) | ΔBAT2 | Isoleucine supplemented media | 0.11-0.24 mM (2-methylbutanol) | [9] |

Experimental Protocols

Microbial Cultivation for Ester Production

Objective: To cultivate microorganisms under conditions that favor the production of this compound.

Materials:

-

Selected microbial strain (e.g., Saccharomyces cerevisiae)

-

Appropriate growth medium (e.g., YPD for yeast)

-

Precursors (optional, e.g., L-isoleucine)

-

Shake flasks or bioreactor

-

Incubator shaker

Protocol:

-

Prepare the sterile growth medium in shake flasks or a bioreactor.

-

Inoculate the medium with a fresh culture of the selected microorganism.

-

If precursor feeding is desired, add a sterile solution of L-isoleucine to the medium.

-

Incubate the culture at the optimal temperature and agitation speed for the chosen microorganism (e.g., 30°C and 200 rpm for S. cerevisiae).

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

Collect samples at regular intervals for ester analysis.

Alcohol Acyltransferase (AAT) Activity Assay

Objective: To determine the activity of AAT in cell extracts or purified enzyme preparations. This protocol is based on the DTNB assay which measures the release of Coenzyme A.[10]

Materials:

-

Cell-free extract or purified AAT

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

2-methylbutanol

-

Butyryl-CoA

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer, DTNB solution, and 2-methylbutanol in a 96-well microplate.

-

Add the cell-free extract or purified AAT to the reaction mixture.

-

Initiate the reaction by adding butyryl-CoA.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the AAT activity.

-

Calculate the specific activity based on the protein concentration of the sample.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify the concentration of this compound from a fermentation broth.

Materials:

-

Fermentation broth sample

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Internal standard (e.g., a deuterated ester)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a polar capillary column)

Protocol:

-

Extraction:

-

To a known volume of fermentation broth, add a known amount of the internal standard.

-

Add an equal volume of the organic solvent and vortex vigorously for 1-2 minutes.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer the organic layer to a new tube.

-

Dry the organic extract with anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the dried extract into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the volatile compounds.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the standard curve.

-

The following diagram outlines the experimental workflow:

Conclusion

The microbial biosynthesis of this compound is a promising alternative to chemical synthesis, offering a sustainable route to this valuable flavor compound. Understanding the underlying metabolic pathways, their regulation, and the key enzymes involved is crucial for the successful metabolic engineering of microorganisms for enhanced production. While further research is needed to obtain specific high-titer production data for this compound, the knowledge gained from the production of similar esters provides a strong foundation for future work in this area. The experimental protocols outlined in this guide offer a starting point for researchers looking to investigate and optimize the microbial production of this compound.

References

- 1. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Spectroscopic Profile of 2-Methylbutyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbutyl butyrate (B1204436) (also known as 2-methylbutyl butanoate), a volatile ester commonly used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Methylbutyl butyrate.

Table 1: ¹H NMR Spectroscopic Data

Predicted data is often used in the absence of experimentally derived specifics and provides a reliable estimation of the expected spectral features.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.05 | t | -O-CH₂ -CH(CH₃)CH₂CH₃ |

| ~2.20 | t | -CO-CH₂ -CH₂CH₃ |

| ~1.65 | m | -CO-CH₂-CH₂ -CH₃ |

| ~1.70 | m | -O-CH₂-CH (CH₃)CH₂CH₃ |

| ~1.40 | m | -O-CH₂-CH(CH₃)CH₂ CH₃ |

| ~0.90 | t | -CO-CH₂-CH₂-CH₃ |

| ~0.90 | d | -O-CH₂-CH(CH₃ )CH₂CH₃ |

| ~0.90 | t | -O-CH₂-CH(CH₃)CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

Predicted data provides a close approximation of the carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C =O |

| ~68.0 | -O-CH₂ - |

| ~38.0 | -CO-CH₂ - |

| ~34.0 | -O-CH₂-CH (CH₃)- |

| ~26.0 | -O-CH₂-CH(CH₃)-CH₂ - |

| ~18.5 | -CO-CH₂-CH₂ - |

| ~16.5 | -O-CH₂-CH(CH₃ )- |

| ~13.7 | -CO-CH₂-CH₂-CH₃ |

| ~11.0 | -O-CH₂-CH(CH₃)CH₂-CH₃ |

Table 3: IR Spectroscopic Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Putative Fragment |

| 57 | 99.99 | [C₄H₉]⁺ |

| 70 | 93.90 | [C₅H₁₀]⁺ |

| 85 | 81.75 | [C₅H₉O]⁺ |

| 43 | 52.55 | [C₃H₇]⁺ |

| 41 | 43.08 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (typically 0.6-0.8 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[1]

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample is then applied to the crystal, ensuring good contact.

-

The sample spectrum is acquired.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[1]

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

Data Processing: The acquired data is processed using the instrument's software to identify the retention time of the compound and to analyze the mass spectrum of the corresponding peak. The fragmentation pattern is compared with library data for confirmation.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of 2-Methylbutyl butyrate

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylbutyl butyrate (B1204436), a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development who require detailed information for their work. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Chemical Identity and Properties

2-Methylbutyl butyrate, also known as 2-methylbutyl butanoate, is an organic ester characterized by its fruity aroma. It is found naturally in a variety of fruits and is used extensively in the food and fragrance industries.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [2] |

| Appearance | Colorless clear liquid | [3] |

| Odor | Fruity, pear, apricot, apple, tropical, gooseberry, spicy, rummy | [3] |

| Boiling Point | 176.00 to 177.00 °C @ 760.00 mm Hg | [3] |

| Density | 0.862 to 0.868 g/cm³ @ 25.00 °C | [3] |

| Refractive Index | 1.408 to 1.414 @ 20.00 °C | [3] |

| Flash Point | 138.00 °F (58.89 °C) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methylbutyl butanoate | [1] |

| CAS Number | 51115-64-1 | [2] |

| InChI | InChI=1S/C9H18O2/c1-4-6-9(10)11-7-8(3)5-2/h8H,4-7H2,1-3H3 | [1] |

| InChIKey | MBZKQDXXFMITAC-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(=O)OCC(C)CC | [1] |

| Synonyms | 2-methylbutyl butanoate, Butanoic acid, 2-methylbutyl ester | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of butyric acid with 2-methyl-1-butanol (B89646) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Butyric acid

-

2-Methyl-1-butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Diethyl ether

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine butyric acid and a molar excess of 2-methyl-1-butanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.

-

Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation to obtain pure this compound.

Caption: Fischer esterification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of a mixture and identify them based on their mass spectra.

Experimental Protocol:

-

Sample Preparation: Dilute a small amount of the purified this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping up to 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is recorded. The resulting mass spectrum is compared with a reference spectrum from a database for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The spectrum will show characteristic chemical shifts and splitting patterns for the different proton environments in the molecule. The integration of the peaks corresponds to the number of protons in each environment.

-

¹³C NMR Analysis: The spectrum will show a peak for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, a strong C=O stretching band for the ester group is expected around 1735-1750 cm⁻¹, and C-O stretching bands will appear in the 1000-1300 cm⁻¹ region.

This guide provides a foundational understanding of this compound for research and development purposes. For more specific applications, further investigation and optimization of these protocols may be necessary.

References

Olfactory Perception and Odor Threshold of 2-Methylbutyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methylbutyl butyrate (B1204436), also known as isoamyl 2-methylbutyrate (B1264701), is an ester recognized for its potent and characteristic fruity aroma. It is a key component in the natural scent of various fruits, including apples and pineapples, and is widely used as a flavoring and fragrance agent.[1][2] Understanding the olfactory perception of this compound, from the initial interaction with olfactory receptors to the resulting neural signal, is crucial for its effective application and for broader research into the mechanisms of smell. A critical aspect of this understanding is the determination of its odor threshold, the lowest concentration at which the compound can be detected by the human olfactory system.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-methylbutyl butyrate is fundamental to studying its olfactory characteristics. These properties influence its volatility and interaction with olfactory receptors.

| Property | Value | Reference |

| Synonyms | 2-methylbutyl 2-methylbutanoate, isoamyl 2-methylbutyrate, Butanoic acid, 2-methyl-, 2-methylbutyl ester | [3][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [3] |

| Molecular Weight | 172.26 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Fruity, sweet, estery, green, waxy, with notes of apple and pineapple. Described as a sweet fruity modifier that can be sour or sickly in overdose. | [2][5] |

| Boiling Point | 70-72 °C @ 11 mmHg | |

| Density | 0.855 g/mL at 25 °C | |

| Flash Point | 67 °C (152.6 °F) | [6] |

| Solubility | Soluble in alcohol. Estimated water solubility of 44.59 mg/L @ 25 °C. | [2] |

| Relative Odor Impact | 400 | [5] |

Note: "Relative Odor Impact" is a qualitative descriptor and not a standardized odor threshold value.

Olfactory Perception

The perception of this compound's fruity aroma is a complex process initiated by the interaction of the molecule with specific olfactory receptors located in the nasal cavity.

Odor Profile

The characteristic scent of this compound is consistently described as a complex fruity aroma. Key descriptors include:

-

Fruity: A general and dominant characteristic.

-

Sweet: A common descriptor associated with fruity esters.[2][5]

-

Estery: A chemical note typical of this class of compounds.[5]

-

Green & Waxy: Nuances that add complexity to the overall profile.[2]

-

Apple & Pineapple: Specific fruit notes it is known to evoke.[1][5]

Odor Threshold

A definitive, experimentally determined odor detection threshold for this compound in air (e.g., in ppb or mg/m³) is not available in the reviewed scientific literature. However, data for structurally similar esters provide a comparative context:

| Compound | Odor Threshold in Water | Reference |

| Ethyl (S)-(+)-2-methylbutanoate | 0.006 ppb | [7] |

| Ethyl (R)-(-)-2-methylbutanoate | 10 ppb | [7] |

The significant difference in odor thresholds between the enantiomers of ethyl 2-methylbutanoate highlights the stereospecificity of olfactory receptors and underscores the importance of precise chemical identification in sensory studies.

Olfactory Signaling Pathway

The sense of smell is mediated by a sophisticated signaling cascade initiated by the binding of an odorant molecule to an olfactory receptor (OR). These receptors are part of the large G-protein coupled receptor (GPCR) superfamily.[8] While the specific ORs that bind this compound have not yet been deorphanized, the general pathway is well-established.

Caption: Generalized olfactory signal transduction cascade.

The process begins when an odorant molecule, such as this compound, binds to an OR. This binding event causes a conformational change in the receptor, activating an associated G-protein (specifically Gαolf). The activated G-protein then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the olfactory sensory neuron. The initial depolarization is amplified by the opening of calcium-activated chloride channels. If the depolarization reaches a certain threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Experimental Protocols for Odor Threshold Determination

Determining the odor threshold of a compound requires rigorous and standardized methodologies to ensure accuracy and reproducibility. The following are detailed protocols for two common methods.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This technique is particularly useful for identifying the odor-active compounds in a complex mixture.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Methodology:

-

Sample Preparation: A sample containing this compound is prepared, often through headspace extraction or solvent extraction.

-

Injection and Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Effluent Splitting: The column effluent is split between a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port, which is mixed with humidified air to prevent nasal dehydration. The panelist records the time and intensity of any perceived odors.

-

Data Integration: The data from the chemical detector (chromatogram) and the panelist (olfactogram) are synchronized. This allows for the correlation of specific chemical peaks with perceived odors.

-

Threshold Determination (Aroma Extract Dilution Analysis - AEDA): To determine the odor threshold, the sample is serially diluted and re-analyzed by GC-O. The highest dilution at which the odor of this compound is still detectable corresponds to its odor threshold.

Dynamic Dilution Olfactometry

This method involves presenting a range of concentrations of the odorant to a panel of trained assessors to determine the concentration at which 50% of the panel can detect the odor.

Caption: Workflow for Dynamic Dilution Olfactometry.

Methodology:

-

Odorant Generation: A known concentration of this compound vapor in an inert, odorless gas is generated.

-

Dilution: The olfactometer uses mass flow controllers to precisely dilute the odorant vapor with purified, odorless air to create a series of concentrations.

-

Presentation: The diluted odorant is presented to a panel of trained and screened sensory assessors through sniffing masks. A forced-choice method (e.g., triangular or binary) is typically used, where the panelist must choose which of two or three ports contains the odorant.

-

Ascending Concentration Series: The concentrations are presented in an ascending order, starting below the expected threshold.

-

Data Collection and Analysis: The responses of the panelists at each concentration are recorded. Statistical methods, such as Probit or Logit analysis, are used to calculate the concentration at which 50% of the panel can correctly detect the odor. This concentration is defined as the odor detection threshold.

Relevance for Drug Development

While this compound is primarily used in the flavor and fragrance industry, the study of its olfactory perception has implications for drug development. The olfactory system can be a route for drug administration, and understanding how molecules interact with olfactory receptors can inform the design of intranasally delivered drugs. Furthermore, the deorphanization of olfactory receptors is an active area of research, and the methodologies employed can be adapted for screening drug candidates against other GPCR targets.

Conclusion

This compound is a well-characterized ester with a distinct and pleasant fruity aroma. While its qualitative olfactory properties are well-documented, a specific quantitative odor threshold remains to be established in the scientific literature. The experimental protocols of GC-O and dynamic dilution olfactometry provide robust frameworks for determining such a value. The perception of this compound is mediated by the G-protein coupled olfactory receptor pathway, a fundamental mechanism in the sense of smell. Further research is needed to identify the specific olfactory receptors that bind to this and other fruity esters, which will provide deeper insights into the molecular basis of odor perception.

References

- 1. quora.com [quora.com]

- 2. 2-methyl butyl 2-methyl butyrate [flavscents.com]

- 3. 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methyl butyl butyrate, 51115-64-1 [thegoodscentscompany.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. 2-Methylbutyl 2-methylbutyrate natural, = 98 , FG 2445-78-5 [sigmaaldrich.com]

- 7. The Ethyl 2-methylbutyrates [leffingwell.com]

- 8. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 2-Methylbutyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for assessing the thermal stability of 2-Methylbutyl butyrate (B1204436). 2-Methylbutyl butyrate is an ester recognized for its characteristic fruity aroma, finding applications in the food, fragrance, and pharmaceutical industries. Understanding its thermal stability is paramount for defining processing parameters, storage conditions, and ensuring product integrity. This document outlines a detailed experimental protocol for TGA, presents illustrative thermal decomposition data, and discusses the likely degradation pathways. The information is intended to guide researchers and professionals in the effective use of TGA for the characterization of volatile esters like this compound.

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is widely employed to determine the thermal stability and composition of materials.[1] For a volatile compound like this compound (C₁₀H₂₀O₂), TGA can provide critical data on its boiling point, decomposition temperature, and the presence of any residual non-volatile components.

The thermal behavior of a substance is a key factor in its application. In the pharmaceutical industry, for instance, understanding the thermal stability of excipients and active ingredients is crucial for formulation development, manufacturing processes (such as drying and melt extrusion), and shelf-life prediction. Similarly, in the food and fragrance industries, thermal processing can significantly impact the chemical integrity of flavor and aroma compounds, making TGA an essential tool for quality control.

This guide will focus on the practical application of TGA to evaluate the thermal stability of this compound, providing a foundational methodology that can be adapted for other volatile esters.

Experimental Protocols

A successful TGA experiment relies on a well-defined protocol. The following methodology is a general procedure that can be adapted for the analysis of this compound.

Instrument and Calibration

-

Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature control is required.[2][4]

-

Calibration: The instrument's temperature and mass sensors should be calibrated according to the manufacturer's instructions.[4] Temperature calibration is typically performed using certified reference materials with known melting points, while mass calibration is done using standard weights.[4]

Sample Preparation

-

Sample: Use a high-purity sample of this compound.

-

Sample Size: Accurately weigh a small sample, typically in the range of 5-10 mg, into a clean TGA crucible.[3][5] For volatile liquids, a smaller sample size is often preferred to minimize the effects of rapid volatilization.

-

Crucible: An inert crucible, such as aluminum or alumina, should be used.[3] For volatile liquids, a hermetically sealed pan with a pinhole lid can be used to control the evaporation rate.

TGA Experimental Parameters

The following table summarizes the recommended experimental parameters for the TGA of this compound.

| Parameter | Recommended Value | Rationale |

| Initial Temperature | Ambient (~25 °C) | To establish a stable baseline before heating. |

| Final Temperature | 400 °C | To ensure complete volatilization and decomposition of the sample. |

| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time.[5] |

| Purge Gas | Nitrogen (Inert) | To prevent oxidative degradation of the sample. |

| Flow Rate | 20-50 mL/min | To maintain an inert atmosphere and remove evolved gases from the furnace.[5] |

Data Presentation and Interpretation

The output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and can be used to identify the temperatures of maximum mass loss rate.[5]

Illustrative TGA Data for this compound

The following table summarizes the expected quantitative data from a TGA of this compound. Note: This data is illustrative and based on the expected behavior of a volatile ester of this molecular weight. Actual experimental results may vary.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) |

| Volatilization | ~100 | ~160 | ~100 |

| Decomposition | >200 | - | - |

-

Onset Temperature: The temperature at which significant mass loss begins. For a volatile liquid, this is related to the boiling point.

-

Peak Temperature (DTG): The temperature at which the rate of mass loss is at its maximum.

-

Mass Loss (%): The percentage of the initial sample mass that is lost during the thermal event. For a pure, volatile compound, this should be close to 100%.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

Logical Relationship of Thermal Decomposition

The thermal decomposition of esters like this compound in an inert atmosphere is expected to proceed through a primary pathway of volatilization followed by potential gas-phase decomposition at higher temperatures.

Discussion

The TGA of this compound is expected to show a single, sharp mass loss event corresponding to its volatilization. The onset temperature of this mass loss will be close to its boiling point (approximately 173 °C at atmospheric pressure). A clean, 100% mass loss would indicate a pure and thermally stable compound up to its boiling point.

Any significant mass loss at temperatures below the boiling point could suggest the presence of more volatile impurities. Conversely, a residual mass at temperatures above the boiling point would indicate the presence of non-volatile impurities.

The thermal decomposition of simple esters at higher temperatures often proceeds via mechanisms such as pyrolysis, which can lead to the formation of smaller, more volatile molecules like alkenes and carboxylic acids.[6] However, for a volatile ester like this compound, the primary thermal event observed in a standard TGA experiment will be evaporation.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of this compound. By following a standardized experimental protocol, researchers can obtain valuable data regarding its volatilization temperature and purity. This information is critical for ensuring the quality and stability of products containing this ester in the pharmaceutical, food, and fragrance industries. The methodologies and illustrative data presented in this guide provide a solid foundation for the thermal analysis of this compound and similar volatile organic compounds.

References

Chirality and Enantiomeric Properties of 2-Methylbutyl Butyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology, toxicology, and sensory science. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical properties in an achiral environment, enantiomers can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. In the pharmaceutical industry, the differential activity of enantiomers can mean the difference between a therapeutic effect and a toxic side effect. Similarly, in the flavor and fragrance industry, the two enantiomers of a chiral odorant can possess distinct smells. This guide provides a comprehensive technical overview of the chirality and enantiomeric properties of 2-methylbutyl butyrate (B1204436), a flavor and fragrance ingredient.

2-Methylbutyl butyrate is a chiral ester with a fruity aroma. It is commonly used as a racemic mixture, meaning it contains equal amounts of both its (R)- and (S)-enantiomers.[1][2][3] However, understanding the properties of the individual enantiomers is crucial for optimizing its use and for any potential applications in drug development where specific molecular interactions are key.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [4] |

| Molecular Weight | 158.24 g/mol | [4] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 176.00 to 177.00 °C @ 760.00 mm Hg | [2] |

| Specific Gravity | 0.862 to 0.868 @ 25.00 °C | [2] |

| Refractive Index | 1.408 to 1.414 @ 20.00 °C | [2] |

| Flash Point | 138.00 °F (58.89 °C) | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

| Odor Description | Fruity, pear, apricot, apple, tropical, gooseberry, spicy, rummy | [2] |

Enantiomeric Properties and Sensory Perception

While quantitative data on the odor profiles of the individual enantiomers of this compound are scarce, it is well-established in the field of flavor chemistry that enantiomers of chiral esters can have distinct aromas. For instance, the enantiomers of the structurally similar ethyl 2-methylbutanoate exhibit different odor characteristics. This strongly suggests that (R)- and (S)-2-methylbutyl butyrate would also possess unique sensory profiles. The characterization of these individual odor profiles is a critical area for future research to enable more precise applications in the flavor and fragrance industry.

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure this compound typically involves two key stages: the resolution of the chiral precursor, 2-methylbutanol, followed by its esterification with butyric acid. Lipase-catalyzed kinetic resolution is a widely used and efficient method for separating the enantiomers of chiral alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methylbutanol and Synthesis of Enantiopure this compound

This protocol describes a representative method for the preparation of (R)- and (S)-2-methylbutyl butyrate.

Materials:

-

(±)-2-Methylbutanol

-

Immobilized Lipase (B570770) (e.g., Novozym® 435, Candida antarctica lipase B)[5]

-

Vinyl acetate[5]

-

n-Hexane (anhydrous)

-

Butyric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Chiral Gas Chromatography (GC) column (e.g., Astec® CHIRALDEX™)[6]

Procedure:

Part 1: Kinetic Resolution of (±)-2-Methylbutanol [5]

-

To a solution of (±)-2-methylbutanol (1.0 equiv.) in anhydrous n-hexane, add vinyl acetate (B1210297) (1.5 equiv.).

-

Add immobilized lipase (e.g., 10-20% by weight of the alcohol).

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral GC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acetylated product in high enantiomeric excess.

-

Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

-

Concentrate the filtrate under reduced pressure. The resulting mixture contains one enantiomer of 2-methylbutanol and the acetate of the other enantiomer.

-

Separate the unreacted 2-methylbutanol from the 2-methylbutyl acetate by column chromatography.

-

Hydrolyze the separated 2-methylbutyl acetate (e.g., using a base like sodium hydroxide (B78521) in methanol) to obtain the other enantiomer of 2-methylbutanol. Purify the resulting alcohol.

Part 2: Esterification to (R)- and (S)-2-Methylbutyl Butyrate

-

To a solution of the enantiomerically pure 2-methylbutanol (either R or S, 1.0 equiv.) and butyric acid (1.2 equiv.) in anhydrous dichloromethane, add DCC (1.2 equiv.) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the enantiomerically pure this compound.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm, 0.12 µm film thickness).

GC Conditions (representative):

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 150 °C at 2 °C/min, hold for 5 minutes.

-

Injection Mode: Split (e.g., 50:1)

Sample Preparation:

-

Dilute the sample of this compound (racemic or enantiomerically enriched) in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

Analysis:

-

Inject the prepared sample into the GC. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Chirality of this compound

References

- 1. Stereoselectivity in the 2-methylbutyrate incorporation into anteiso fatty acids in Bacillus subtilis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-methyl butyl butyrate, 51115-64-1 [thegoodscentscompany.com]

- 3. 2-methyl butyl 2-methyl butyrate, 2445-78-5 [thegoodscentscompany.com]

- 4. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 5. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

Unveiling 2-Methylbutyl Butyrate: A Technical Guide to Discovery, Isolation, and Analysis from Novel and Established Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identification, isolation, and characterization of 2-methylbutyl butyrate (B1204436), a volatile ester recognized for its characteristic fruity and apple-like aroma. While traditionally identified in well-known sources such as apples and chamomile, this document outlines the methodologies to uncover this compound from novel biological matrices and provides detailed protocols for its extraction, purification, and analysis. Furthermore, it delves into the biosynthetic and regulatory pathways governing its production in plants, offering insights for researchers in natural product chemistry, flavor science, and chemical ecology.

Natural Occurrence of 2-Methylbutyl Butyrate: An Overview

This compound is a naturally occurring ester that contributes to the aromatic profile of various plants. It is a significant component of the essential oil of Roman chamomile (Chamaemelum nobile), where it co-occurs with other esters like isobutyl angelate and isoamyl angelate.[1][2] Apples (Malus domestica) are another well-documented source, with the concentration of this compound and other volatile esters varying between cultivars.[3][4] Its presence has also been noted in a variety of other fruits and plants, including apricots, cocoa beans, and peppermint oil.[5] While extensive research has been conducted on these common sources, the exploration of novel microbial or insect sources for this compound remains an active area of investigation. Recent studies on the volatile organic compounds (VOCs) produced by various Bacillus species have identified a wide range of metabolites, including various organic acids and esters, suggesting that novel bacterial strains could be a potential source of this compound.[6][7]

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly depending on the source, cultivar, and environmental conditions. The following table summarizes representative quantitative data from existing literature.

| Natural Source | Plant Part/Extract | Concentration/Relative Abundance | Analytical Method | Reference |

| Roman Chamomile (Chamaemelum nobile) | Essential Oil | 2.1% | GC-MS | [8] |

| Apple (Malus domestica 'Fuji') | Peel | Detected (qualitative) | HS-SPME-GC-MS | [3] |

| Apple (Malus domestica 'Gamhong') | Peel | Detected (qualitative) | HS-SPME-GC-MS | [3] |

Experimental Protocols for Isolation and Analysis

The isolation and purification of this compound from a complex natural matrix requires a multi-step approach, beginning with extraction and followed by purification and analytical characterization.

Extraction of Volatile Compounds

The initial step involves the extraction of volatile compounds from the source material. The choice of method depends on the nature of the sample.

Protocol 1: Hydrodistillation for Essential Oils (e.g., from Roman Chamomile)

This method is suitable for the extraction of thermostable volatile compounds from plant material.

-

Sample Preparation: Fresh or dried plant material (e.g., chamomile flowers) is placed in a distillation flask.

-

Hydrodistillation: The flask is filled with water, and the mixture is heated to boiling. The resulting steam, carrying the volatile compounds, is passed through a condenser.

-

Collection: The condensed liquid, consisting of an aqueous layer (hydrosol) and an essential oil layer, is collected in a receiving vessel.

-

Separation: The essential oil layer, containing this compound, is separated from the aqueous layer using a separatory funnel.

-

Drying: The essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Fruits (e.g., from Apple Peel)

This is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds in solid and liquid samples.

-

Sample Preparation: A known weight of the sample (e.g., 5 g of apple peel) is placed in a sealed headspace vial. An internal standard can be added for quantification.[4]

-

Equilibration: The vial is heated to a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) to allow the volatile compounds to equilibrate in the headspace.[4]

-

Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Purification of this compound

Following extraction, purification is necessary to isolate this compound from other components of the extract.

Protocol 3: Fractional Distillation

This technique separates compounds based on their boiling points. It is effective for separating components of essential oils with different volatilities.

-

Apparatus Setup: A fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks, is assembled.

-

Distillation: The crude essential oil is heated in the distilling flask. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile components.

-

Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 184-187°C at atmospheric pressure) is collected separately.[5]

-

Analysis: The purity of the collected fraction is assessed by analytical GC-MS.

Protocol 4: Preparative Gas Chromatography (Prep-GC)

Prep-GC offers high-resolution separation and is suitable for isolating pure compounds from complex volatile mixtures.

-

System Configuration: A gas chromatograph is equipped with a preparative-scale column, a splitter to divert a portion of the effluent to a detector (e.g., FID) and the majority to a collection trap.

-

Injection: A larger volume of the essential oil or a concentrated extract is injected into the GC.

-

Separation: The components are separated on the column based on their retention times.

-

Fraction Collection: As the peak corresponding to this compound elutes from the column, the effluent is directed to a cooled trap to condense and collect the pure compound.

-

Purity Verification: The purity of the isolated this compound is confirmed by analytical GC-MS.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.

-

GC Separation: A capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWax) is used to separate the components of the sample. The oven temperature is programmed to ramp up to achieve optimal separation.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization), and the resulting mass spectrum is recorded.

-

Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard or with spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by key fragment ions.[9]

-

Quantification: Quantification can be performed using an internal or external standard method.

Biosynthesis and Regulatory Pathways

The production of this compound in plants is a result of complex biosynthetic pathways that are under tight regulatory control.

Biosynthesis of Branched-Chain Esters

The biosynthesis of branched-chain esters like this compound involves the convergence of fatty acid and amino acid metabolism. The final step is catalyzed by alcohol acyltransferases (AATs), which condense an alcohol (2-methylbutanol) with an acyl-CoA (butyryl-CoA).[10][11] The precursors, 2-methylbutanol and butyryl-CoA, are derived from the catabolism of branched-chain amino acids, particularly isoleucine.

Caption: Biosynthesis of this compound.

Regulation of Ester Biosynthesis in Fruits

The biosynthesis of volatile esters is intricately regulated by plant hormones and transcription factors, particularly during fruit ripening. Ethylene is a key hormone that promotes the expression of AAT genes.[12] Other hormones like abscisic acid (ABA) and jasmonates also play a role in regulating ester formation.[11][13] Transcription factors from various families, such as MYB and ERF, can bind to the promoter regions of AAT genes and either activate or repress their transcription, thereby controlling the production of esters.

Caption: Hormonal and Transcriptional Regulation of Ester Biosynthesis.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and analysis of this compound from both novel and established natural sources. The detailed experimental protocols and insights into the biosynthetic and regulatory pathways are intended to serve as a valuable resource for researchers in natural product chemistry, drug development, and flavor and fragrance science. The continued exploration of the vast chemical diversity of the natural world, coupled with advanced analytical techniques, promises the discovery of new sources and applications for this and other valuable volatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-methyl butyl 2-methyl butyrate [flavscents.com]

- 6. mdpi.com [mdpi.com]

- 7. Gas Chromatography-Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. funyu-store.b-cdn.net [funyu-store.b-cdn.net]

- 9. 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 11. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular and Hormonal Mechanisms Regulating Fleshy Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Methylbutyl Butyrate: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-methylbutyl butyrate (B1204436), a volatile ester of interest in various industrial and research applications. In the absence of specific published computational studies on this molecule, this document outlines a robust theoretical protocol based on established methodologies for analogous flexible esters. We detail the procedural steps for conformational analysis, geometric optimization, vibrational frequency calculations, and the determination of key thermochemical and electronic properties. All quantitative data presented herein are illustrative examples to guide researchers in their own investigations. This guide is intended for chemists, material scientists, and drug development professionals seeking to apply computational techniques to understand and predict the behavior of flexible ester molecules.

Introduction

2-Methylbutyl butyrate is a fatty acid ester that, like many similar compounds, possesses characteristic sensory properties and chemical reactivities influenced by its three-dimensional structure and electronic properties. Understanding its conformational landscape, vibrational spectra, and thermodynamic stability is crucial for applications ranging from flavor and fragrance science to its use as a precursor in chemical synthesis. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties at the molecular level.

This guide presents a standardized computational workflow for the in-depth theoretical characterization of this compound. The methodologies described are grounded in Density Functional Theory (DFT), a widely used and reliable quantum chemical approach.

Computational Methodology

The following sections detail the proposed computational protocols for a thorough investigation of this compound. These methods are based on common practices for similar organic molecules.

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound is a flexible molecule that can exist in numerous conformations. A systematic or stochastic conformational search is the recommended first step to identify the low-energy structures.

-

Protocol:

-

Initial 3D structure generation of this compound.

-

A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) to explore the potential energy surface and identify a set of low-energy conformers.

-

Subsequent geometry optimization of the identified unique conformers using a computationally less expensive DFT method (e.g., B3LYP/6-31G(d)).

-

Final geometry optimization and frequency calculation of the lowest energy conformers at a higher level of theory (e.g., B3LYP/6-31+G(d,p)) to obtain accurate geometries and thermochemical data.

-

Geometry Optimization and Vibrational Analysis

For the most stable conformer(s), a full geometry optimization is performed to determine the equilibrium structure. This is followed by a frequency calculation to verify that the structure is a true minimum on the potential energy surface and to obtain the vibrational spectra.

-

Protocol:

-

Geometry optimization using a functional such as B3LYP with a basis set like 6-31+G(d,p).[1]

-

Frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (indicating a true minimum) and to compute zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical infrared (IR) and Raman spectra.

-

Electronic and Thermochemical Properties

From the optimized structures, a range of electronic and thermochemical properties can be calculated to describe the molecule's reactivity and stability.

-

Calculated Properties:

-

Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) energies.

-

Thermochemical Properties: Enthalpy of formation, Gibbs free energy of formation, and heat capacity.

-

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations for the most stable conformer of this compound. Note: The values presented are for illustrative purposes only.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-C (alkyl) | 1.45 Å | |

| Bond Angle | O=C-O | 123.5° |

| C-O-C | 115.0° | |

| Dihedral Angle | C-C-C=O | 180.0° (anti-periplanar) |

| O=C-O-C | 0.0° (syn-periplanar) |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| 1 | 2980 | 150 | C-H stretch (alkyl) |

| 2 | 1750 | 350 | C=O stretch (ester) |

| 3 | 1180 | 280 | C-O stretch (ester) |

| 4 | 1460 | 80 | C-H bend (alkyl) |

Table 3: Thermochemical and Electronic Properties (Illustrative)

| Property | Value |

| Zero-Point Vibrational Energy | 150.5 kcal/mol |

| Enthalpy of Formation (298.15 K) | -135.2 kcal/mol |

| Gibbs Free Energy of Formation (298.15 K) | -75.8 kcal/mol |

| Dipole Moment | 1.9 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

Visualizations

Visual representations of workflows and relationships are crucial for understanding the computational process and its outcomes.